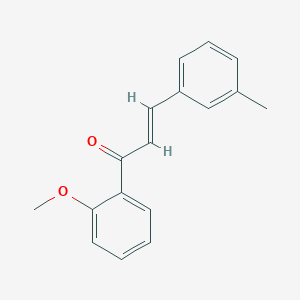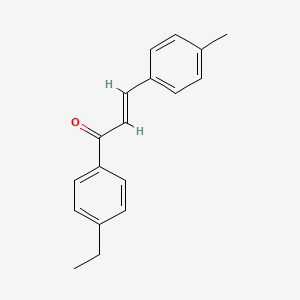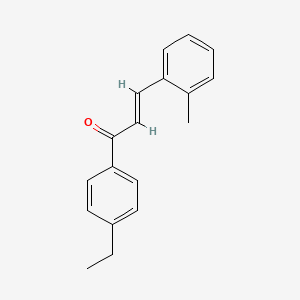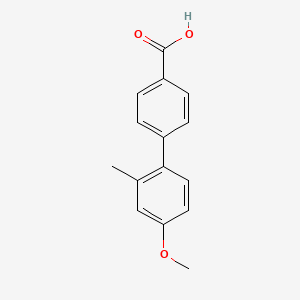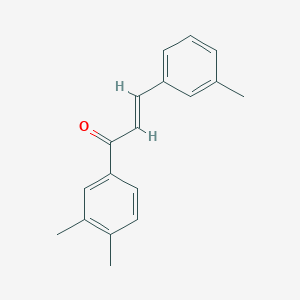
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as “DMPP”, is a synthetic compound that has been studied for its potential biological and medical applications. DMPP is a cyclic molecule with a molecular weight of 216.32 g/mol and a melting point of 107-108°C. It is a colorless, viscous liquid with a low vapor pressure and a boiling point of 261-262°C. It is insoluble in water, but soluble in organic solvents such as acetone, ethanol, and methanol.
Mécanisme D'action
The mechanism of action of DMPP is not well understood. However, it is believed to act as an inhibitor of enzymes and other proteins involved in various biological processes. It is thought to interact with the active sites of enzymes, preventing them from binding to their substrates and thus inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPP are not well understood. However, it has been shown to inhibit the activity of several enzymes involved in various metabolic pathways, including those involved in the synthesis of fatty acids, cholesterol, and other compounds. It has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for laboratory experiments. It is relatively stable and has a low vapor pressure, making it ideal for experiments that require a low temperature. It is also soluble in organic solvents, making it easier to handle and store. However, it has several limitations as well. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a mixture of E/Z isomers, which can be difficult to separate.
Orientations Futures
There are several potential future directions for research on DMPP. These include further investigation into its mechanism of action, the development of new synthesis methods, and the exploration of new applications in scientific research. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further studies into its solubility in different solvents could lead to the development of new formulations for laboratory experiments.
Méthodes De Synthèse
DMPP can be synthesized using several different methods. The most commonly used method is the Wittig reaction, which involves reacting a phosphorus ylide with an aldehyde or ketone to form an alkene. In this method, DMPP is synthesized by reacting 3-methylphenylacetaldehyde and dimethylphenylphosphonium chloride in the presence of a base such as sodium hydroxide. The reaction produces a mixture of E/Z isomers, which can be separated by column chromatography.
Applications De Recherche Scientifique
DMPP has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including the study of enzyme kinetics, the synthesis of pharmaceuticals, and the study of molecular interactions. It has also been used in the study of the structure and function of proteins and the study of molecular recognition.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-5-4-6-16(11-13)8-10-18(19)17-9-7-14(2)15(3)12-17/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZSMHXOHLJPQJ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)









